((3S,5S)-5-Isopropylmorpholin-3-yl)methanol
Description
Properties
IUPAC Name |
[(3S,5S)-5-propan-2-ylmorpholin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8-5-11-4-7(3-10)9-8/h6-10H,3-5H2,1-2H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVXSYKAXNDRJ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCC(N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC[C@@H](N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667447 | |
| Record name | [(3S,5S)-5-(Propan-2-yl)morpholin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500708-40-7 | |
| Record name | [(3S,5S)-5-(Propan-2-yl)morpholin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
((3S,5S)-5-Isopropylmorpholin-3-yl)methanol is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a morpholine ring substituted with an isopropyl group and a hydroxymethyl group. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅N₁O |
| Molecular Weight | 155.21 g/mol |
| Log P (octanol-water) | 0.56 |
| Solubility | Soluble in water and ethanol |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating the antibacterial activity of various morpholine derivatives found that certain derivatives demonstrated potent inhibitory effects against a range of pathogens.
Mechanism of Action : The antimicrobial activity is hypothesized to be linked to the disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
Antioxidant properties are another area where this compound shows promise. Research has demonstrated that morpholine derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems.
Case Study : A study on similar compounds revealed that they effectively reduced oxidative damage in cellular models, suggesting potential therapeutic applications in conditions related to oxidative stress.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown activity against Acidic Mammalian Chitinase (AMCase), which is implicated in various inflammatory diseases.
Table 2: Inhibition Data
Implications : The inhibition of AMCase suggests potential applications in treating conditions such as asthma and other allergic responses where chitinase activity is elevated.
Safety and Toxicity
While this compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that morpholine derivatives can exhibit varying degrees of toxicity depending on their structure and dosage.
Case Study on Toxicity
A report analyzed cases of methanol poisoning and highlighted the importance of understanding the metabolic pathways involved in the toxicity of alcohols and related compounds. Although not directly related to this compound, these findings underscore the necessity for careful evaluation of similar compounds' safety profiles .
Scientific Research Applications
The compound ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol is a morpholine derivative that has garnered attention for its potential applications in various scientific and medical fields. Below is a detailed examination of its applications, supported by data tables and case studies.
Pharmaceutical Development
This compound has been explored in the development of pharmaceuticals targeting various conditions:
- Anti-cancer Agents : The compound has been investigated for its efficacy in treating different types of cancer. Its structural analogs have shown promise in modulating pathways involved in tumor growth and survival. For instance, morpholine derivatives have been linked to the inhibition of cancer cell proliferation through their interaction with specific receptors and enzymes involved in oncogenesis .
- Neurological Disorders : Research indicates that compounds similar to this compound may have applications in treating neurological disorders such as anxiety and depression. These effects are attributed to their ability to modulate serotonin receptors, particularly the 5-HT3 receptor .
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis .
Biochemical Research
In biochemical studies, this compound has been utilized to investigate enzyme activity and receptor binding affinities. Its ability to act as a ligand for certain biological targets makes it useful for elucidating mechanisms of action in cellular pathways .
Table 1: Summary of Applications
Table 2: Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Differences
Key Compounds for Comparison:
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (CAS 160141-20-8): A morpholinone derivative with a ketone group at position 3 and a methylpropyl substituent at position 5 .
Brominated Morpholine Derivatives (e.g., (3S,4R,5S)-5-bromomethyl-3,4-isopropylidenedioxy-3,4-dihydro-5H-pyrrole-1-oxid): Features a bromomethyl group and a fused dioxolane ring, altering reactivity and crystal packing .
Benzoylated Tetrahydrofuran Derivatives (e.g., (2R)-2-[(3S,4S,5S)-4-benzoyl-5-hydroxymethyl-4-methyltetrahydro-3-furanyl]): Contains a benzoyl group and a THF ring, differing in heterocycle and substituent bulk .
Pyrazole Methanol Derivatives (e.g., (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol): A pyrazole-based analog with a cyclopropyl group, distinct in heterocycle type and functional group placement .
Table 1: Structural and Physical Properties
Crystallographic and Hydrogen-Bonding Behavior
- Target Compound : The hydroxymethyl group likely participates in hydrogen bonding, influencing crystal packing and stability.
- Brominated Morpholine: Exhibits polar channels along the a-axis due to bromine atoms, while dioxolane methyl groups form non-polar layers .
- Benzoylated THF : Forms 10-membered hydrogen-bonded rings (O21–H21o···O1i interactions: d = 2.7346 Å, angle = 166°) .
Reactivity and Functional Group Impact
- Hydroxymethyl Group: Enhances nucleophilicity and hydrogen-bonding capacity compared to ketones (morpholinone) or halogens (brominated derivative).
- Isopropyl vs. Benzoyl : The isopropyl group in the target compound reduces steric hindrance compared to bulkier benzoyl groups in the THF derivative .
- Heterocycle Effects : Morpholine rings offer different electronic environments compared to pyrazole or THF systems, affecting applications in catalysis or drug design .
Preparation Methods
Reductive Amination and Cyclization Approach
One common approach involves the reaction of amino alcohol precursors with aldehydes or ketones, followed by cyclization to form the morpholine ring. For example, a method analogous to the preparation of morpholine derivatives involves:
- Reacting a chiral amino alcohol (such as 2-amino-2-methyl-1-propanol) with a suitable carbonyl compound (e.g., ketone or aldehyde) under basic conditions to form an intermediate.
- Subsequent cyclization under controlled temperature (0 to 60 °C) to form the morpholine ring.
- Purification by recrystallization or chromatography.
This approach was demonstrated in the synthesis of related morpholinone derivatives, where reaction conditions such as temperature (0–60 °C), solvents (ethanol, DMF), and reaction times (1 hour to overnight) were optimized to achieve good yields (up to 72%) and stereochemical purity.
Use of Protecting Groups and Functional Group Transformations
To install the hydroxymethyl group at the 3-position, protection of amine or hydroxyl groups is often necessary. For instance:
- The hydroxymethyl group can be introduced via formaldehyde addition to a morpholine intermediate.
- Protection of hydroxyl groups using silyl protecting groups (e.g., triisopropylsilyl chloride) in DMF at room temperature for 24 hours allows selective functionalization and purification.
- Deprotection and purification steps include aqueous workup, extraction, drying over MgSO4, and flash chromatography to isolate the desired compound as a clear oil or crystalline solid with yields around 70–80%.
Catalytic and Cyclization Methods
Patented processes describe the preparation of morpholin-3-one derivatives via:
- Reaction of chlorohydroxypropyl amine derivatives with phthalimide salts (e.g., potassium phthalimide) to form isoindole intermediates.
- Cyclization reactions under reflux or elevated temperatures (25–150 °C) in suitable solvents to form morpholine ring systems.
- Reaction times vary from 30 minutes to 5 hours, with 1 hour being optimal for many cases.
- These methods allow for stereoselective synthesis and functional group incorporation, useful for preparing morpholine derivatives with desired substituents.
Comparative Data Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Temperature Range | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination & Cyclization | Chiral amino alcohol + ketone/aldehyde; ethanol/DMF | 0–60 °C | 1 hour to overnight | ~72 | Recrystallization for purity; stereocontrol |
| Protection & Functionalization | Triisopropylsilyl chloride, imidazole, DMF | Room temperature | 24 hours | 70–79 | Silyl protection for selective hydroxymethylation |
| Phthalimide-mediated Cyclization | Chlorohydroxypropyl amine + potassium phthalimide | 25–150 °C (solvent bp) | 0.5–5 hours (opt. 1h) | Not specified | Enables ring closure and stereoselectivity |
Detailed Research Findings and Notes
- Stereochemical Control: The (3S,5S) configuration is preserved by using chiral amino alcohol starting materials and mild reaction conditions that prevent racemization.
- Solvent Effects: Mixed solvents such as ethanol and DMF facilitate solubility of reactants and intermediates, improving reaction rates and yields.
- Purification Techniques: Crude products are often purified by recrystallization from absolute ethanol or flash column chromatography using petroleum ether/ethyl acetate mixtures.
- Functional Group Compatibility: The use of protecting groups like triisopropylsilyl chloride allows selective transformation without side reactions, important for multi-step syntheses.
- Reaction Monitoring: Analytical techniques such as ^1H NMR and IR spectroscopy confirm the presence of key functional groups and stereochemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
